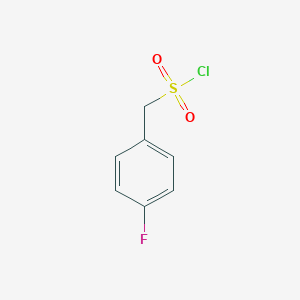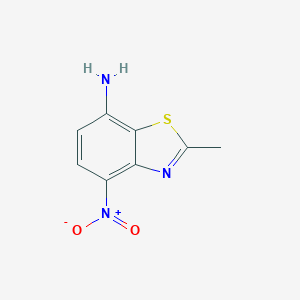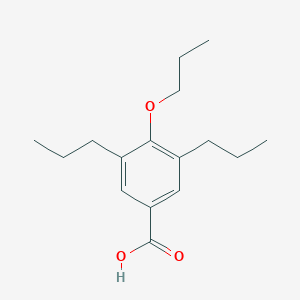
4-Propoxy-3,5-dipropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propoxy-3,5-dipropylbenzoic acid, also known as PDPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. PDPA is a derivative of benzoic acid and has a molecular weight of 292.4 g/mol. This compound has a unique chemical structure that makes it suitable for use in scientific research.
Mécanisme D'action
The mechanism of action of 4-Propoxy-3,5-dipropylbenzoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 4-Propoxy-3,5-dipropylbenzoic acid has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Effets Biochimiques Et Physiologiques
4-Propoxy-3,5-dipropylbenzoic acid has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 4-Propoxy-3,5-dipropylbenzoic acid can modulate the activity of GABA-A receptors, leading to changes in neurotransmitter activity in the brain. 4-Propoxy-3,5-dipropylbenzoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Propoxy-3,5-dipropylbenzoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 4-Propoxy-3,5-dipropylbenzoic acid also exhibits liquid crystal properties, making it a suitable candidate for use in the production of liquid crystal displays. However, one of the limitations of 4-Propoxy-3,5-dipropylbenzoic acid is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-Propoxy-3,5-dipropylbenzoic acid. One area of interest is in the development of new liquid crystal materials based on 4-Propoxy-3,5-dipropylbenzoic acid. Additionally, 4-Propoxy-3,5-dipropylbenzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore the potential therapeutic applications of 4-Propoxy-3,5-dipropylbenzoic acid in this area. Finally, the mechanism of action of 4-Propoxy-3,5-dipropylbenzoic acid is not fully understood, and further research is needed to elucidate the specific receptors and pathways involved in the compound's activity.
Méthodes De Synthèse
4-Propoxy-3,5-dipropylbenzoic acid can be synthesized through a multistep process that involves the reaction of propionic acid with benzene in the presence of a catalyst. The resulting product is then subjected to further reactions that involve the addition of propanol and propionic anhydride. The final product is purified through recrystallization to obtain 4-Propoxy-3,5-dipropylbenzoic acid in its pure form.
Applications De Recherche Scientifique
4-Propoxy-3,5-dipropylbenzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of liquid crystals. 4-Propoxy-3,5-dipropylbenzoic acid has been shown to exhibit liquid crystal properties, making it a suitable candidate for use in the production of liquid crystal displays.
Propriétés
Numéro CAS |
100482-30-2 |
|---|---|
Nom du produit |
4-Propoxy-3,5-dipropylbenzoic acid |
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
4-propoxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H,17,18) |
Clé InChI |
UDENWZIHICZBNA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O |
SMILES canonique |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O |
Autres numéros CAS |
100482-30-2 |
Synonymes |
4-propoxy-3,5-dipropyl-benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



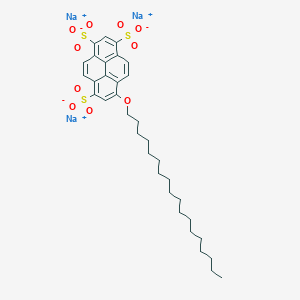
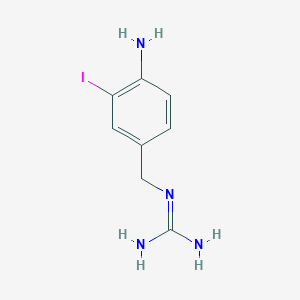
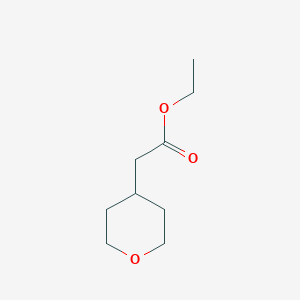
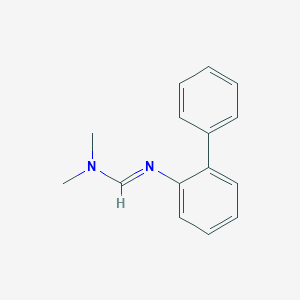
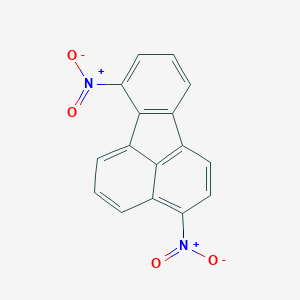
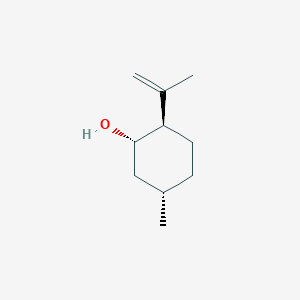
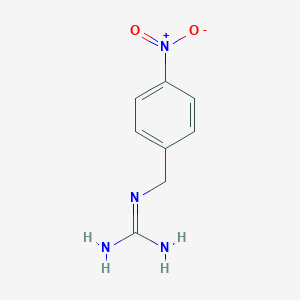

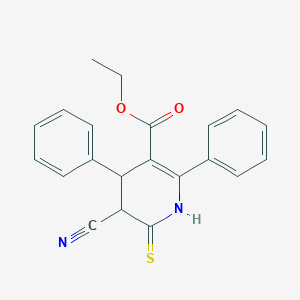
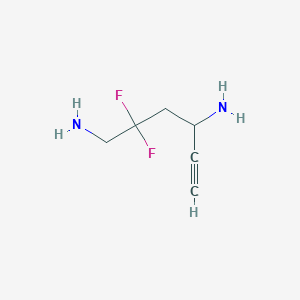
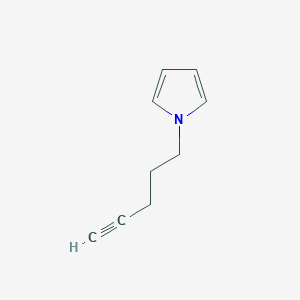
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
